molecular formula C13H16N2O2 B13938558 3-(4-Ethoxyphenyl)-1,4-dimethyl-1h-pyrazol-5-ol

3-(4-Ethoxyphenyl)-1,4-dimethyl-1h-pyrazol-5-ol

Cat. No.: B13938558
M. Wt: 232.28 g/mol
InChI Key: SKRRWHVAFBNITR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol (CAS 1202873-69-5) is a chemical compound intended for research applications . It features a pyrazole heterocyclic core, a privileged structure in rational drug development that is known to interact with diverse biological targets . Pyrazole analogs, in general, have demonstrated a wide spectrum of pharmacological activities in research, including potential cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory properties . The specific substitution pattern on the pyrazole ring, such as the 4-ethoxyphenyl group in this compound, is a key area of investigation, as these modifications are crucial for a compound's affinity, efficacy, and potency by influencing its interactions with molecular targets . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of new therapeutic agents with optimized activity profiles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2,4-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O2/c1-4-17-11-7-5-10(6-8-11)12-9(2)13(16)15(3)14-12/h5-8,14H,4H2,1-3H3

InChI Key

SKRRWHVAFBNITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)N(N2)C)C

Origin of Product

United States

Preparation Methods

Condensation of Arylhydrazines with β-Diketones or α,β-Unsaturated Ketones

A common route to pyrazoles involves condensation between arylhydrazines and β-diketones or chalcones. For 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol, the following procedure is representative:

  • Starting materials: 4-ethoxyphenylhydrazine and a suitable β-diketone such as 2,4-pentanedione.
  • Reaction conditions: The condensation is typically carried out in ethanol or another suitable solvent, sometimes in the presence of a base such as sodium acetate to facilitate cyclization.
  • Outcome: This yields the pyrazole ring with the 4-ethoxyphenyl substituent at the 3-position and methyl groups at positions 1 and 4 after methylation steps.

This method leverages the nucleophilic attack of the hydrazine nitrogen on the diketone carbonyl, followed by cyclization and dehydration to form the pyrazole ring.

Direct N-Alkylation and Hydroxylation

  • After forming the pyrazole core, methylation at N-1 and C-4 positions can be achieved by alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Hydroxylation at the 5-position is typically inherent in the pyrazol-5-ol structure when starting from 1H-pyrazol-5-ol derivatives or can be introduced via oxidation reactions.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome Yield (%)
1. Condensation 4-ethoxyphenylhydrazine (1 mmol), 2,4-pentanedione (1.1 mmol), sodium acetate (catalyst), ethanol, room temperature Formation of pyrazole intermediate ~70-80%
2. Methylation Methyl iodide, base (e.g., K2CO3), acetone, reflux N-1 and C-4 methylation ~75-85%
3. Purification Silica gel chromatography (hexane/ethyl acetate gradient) Pure this compound -

Spectroscopic and Analytical Characterization

The synthesized compound is typically characterized by:

  • 1H NMR: Signals corresponding to aromatic protons of the 4-ethoxyphenyl group, methyl groups at N-1 and C-4, and the hydroxyl proton at C-5.
  • 13C NMR: Peaks for aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group.
  • Mass Spectrometry (HRMS): Molecular ion peak consistent with C13H16N2O2 (molecular weight 232.28 g/mol).
  • Infrared Spectroscopy (IR): Characteristic O-H stretch around 3200-3500 cm⁻¹ and aromatic C=C stretches.

Summary Table of Preparation Methods and Yields

Method Key Reagents Conditions Yield (%) Notes
Condensation of 4-ethoxyphenylhydrazine with 2,4-pentanedione 4-ethoxyphenylhydrazine, 2,4-pentanedione, sodium acetate, ethanol Room temp, 2-4 h 70-80 Simple and efficient
N-Alkylation Methyl iodide, base, acetone Reflux, 6-8 h 75-85 For methylation at N-1 and C-4
Visible light-promoted synthesis (analogous pyrazol-5-ols) Substituted aldehydes, pyrazoline derivatives Blue LED, room temp, 3-5 h 78-96 (varies) Catalyst-free, green method

Research Outcomes and Observations

  • The condensation approach remains the most straightforward and commonly used for synthesizing this compound.
  • Methylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Visible light-promoted synthesis methods offer environmentally friendly alternatives with high yields, though specific adaptation to this compound requires further experimental validation.
  • The compound’s purity and structure are confirmed through a combination of NMR, MS, and IR spectroscopy.
  • These preparation methods have been successfully applied to produce pyrazole derivatives with promising biological activities, supporting the relevance of these synthetic routes for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the ethoxyphenyl group.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include pyrazole derivatives with variations in aryl substituents, position 5 functional groups, and pyrazole ring substitutions. A comparative analysis is provided below:

Compound Name Phenyl Substituent Position 5 Group Pyrazole Substituents Key Structural Differences
3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol 4-Ethoxy -OH 1,4-dimethyl Electron-donating ethoxy; H-bond donor
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-Chloro -COOEt 1-(2-oxo-2-phenylethyl) Electron-withdrawing Cl; ester prodrug
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate 4-Fluoro Oxadiazole-COOEt 1-(4-fluorophenyl) Fluorine’s electronegativity; oxadiazole
  • Phenyl Substituents: The ethoxy group (target compound) is electron-donating, increasing electron density on the phenyl ring, which may enhance π-π stacking interactions. Fluorine’s small size and high electronegativity () may improve bioavailability compared to bulkier ethoxy or chloro groups .
  • Position 5 Functional Groups :

    • The hydroxyl group in the target compound enables hydrogen bonding, improving aqueous solubility but reducing lipophilicity. Conversely, ester groups () act as prodrugs, enhancing lipophilicity for better absorption .

Hydrogen Bonding and Supramolecular Assembly

The hydroxyl group in the target compound can act as both a donor and acceptor, facilitating layered or helical supramolecular architectures (e.g., chains or rings via O–H···N/O interactions). In contrast, ester groups () primarily accept H-bonds, leading to less directional packing .

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